REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([Cl:15])=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[CH:7]=[C:6]2[CH3:14].[N+:16]([O-])([OH:18])=[O:17].O>S(=O)(=O)(O)O>[N+:16]([C:11]1[CH:12]=[C:3]([O:2][CH3:1])[C:4]([Cl:15])=[C:5]2[C:10]=1[NH:9][C:8](=[O:13])[CH:7]=[C:6]2[CH3:14])([O-:18])=[O:17]
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Name
|
|
Quantity
|
12 g
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Type
|
reactant
|
Smiles
|
COC=1C(=C2C(=CC(NC2=CC1)=O)C)Cl
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Name
|
|
Quantity
|
6.04 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
350 mL
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred for 90 minutes at 0° C.
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a 200 ml, three-necked round bottom flask equipped with a mechanical stirrer
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Type
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ADDITION
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Details
|
thermowatch, and addition funnel
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Type
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FILTRATION
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Details
|
The crude orange-brown solid was collected by suction filtration
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Type
|
WASH
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Details
|
washed with water (three×20 ml) and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
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[N+](=O)([O-])C=1C=C(C(=C2C(=CC(NC12)=O)C)Cl)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |